1-(2-fluoro-3-methoxy-6-nitrophenyl)ethanone
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Overview
Description
1-(2-fluoro-3-methoxy-6-nitrophenyl)ethanone is an organic compound with the molecular formula C10H10FNO4 and a molecular weight of 227.19 g/mol . This compound is characterized by the presence of acetylmethyl, methoxy, fluoro, and nitro functional groups attached to a benzene ring. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluoro-3-methoxy-6-nitrophenyl)ethanone typically involves the following steps:
Acetylation: The acetylmethyl group is introduced via Friedel-Crafts acylation, using acetyl chloride and an aluminum chloride catalyst.
Methoxylation: The methoxy group is introduced through a methylation reaction using dimethyl sulfate or methyl iodide in the presence of a base like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1-(2-fluoro-3-methoxy-6-nitrophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.
Substitution: The fluoro and methoxy groups can be substituted by nucleophiles under appropriate conditions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, sulfuric acid.
Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.
Substitution: Sodium hydroxide, potassium tert-butoxide, dimethyl sulfate.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, hydroxylamines.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
1-(2-fluoro-3-methoxy-6-nitrophenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-fluoro-3-methoxy-6-nitrophenyl)ethanone involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The acetylmethyl and methoxy groups may also contribute to the compound’s overall activity by influencing its chemical reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
3-Acetylmethyl-1-methoxy-2-chloro-4-nitrobenzene: Similar structure but with a chlorine atom instead of a fluorine atom.
3-Acetylmethyl-1-methoxy-2-fluoro-4-aminobenzene: Similar structure but with an amino group instead of a nitro group.
3-Acetylmethyl-1-methoxy-2-fluoro-4-hydroxybenzene: Similar structure but with a hydroxyl group instead of a nitro group.
Uniqueness
1-(2-fluoro-3-methoxy-6-nitrophenyl)ethanone is unique due to the presence of both electron-withdrawing (nitro and fluoro) and electron-donating (methoxy) groups on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
1-(2-fluoro-3-methoxy-6-nitrophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO4/c1-5(12)8-6(11(13)14)3-4-7(15-2)9(8)10/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYAJTCUTOOXOPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1F)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20652343 |
Source
|
Record name | 1-(2-Fluoro-3-methoxy-6-nitrophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20652343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
948553-47-7 |
Source
|
Record name | 1-(2-Fluoro-3-methoxy-6-nitrophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20652343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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